molecular formula C10H19NO4 B13577690 Tert-butyl3-(1,2-dihydroxyethyl)azetidine-1-carboxylate

Tert-butyl3-(1,2-dihydroxyethyl)azetidine-1-carboxylate

Cat. No.: B13577690
M. Wt: 217.26 g/mol
InChI Key: RTZOSQFRADBDJU-UHFFFAOYSA-N
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Description

Tert-butyl3-(1,2-dihydroxyethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H19NO4 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl3-(1,2-dihydroxyethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and appropriate dihydroxyethyl precursors. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl3-(1,2-dihydroxyethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl3-(1,2-dihydroxyethyl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl3-(1,2-dihydroxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups and the azetidine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
  • Tert-butyl 3-iodoazetidine-1-carboxylate
  • Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate

Uniqueness

Tert-butyl3-(1,2-dihydroxyethyl)azetidine-1-carboxylate is unique due to the presence of two hydroxyl groups on the ethyl side chain. This structural feature imparts distinct chemical properties and reactivity compared to other azetidine derivatives. The compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl 3-(1,2-dihydroxyethyl)azetidine-1-carboxylate

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-4-7(5-11)8(13)6-12/h7-8,12-13H,4-6H2,1-3H3

InChI Key

RTZOSQFRADBDJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(CO)O

Origin of Product

United States

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